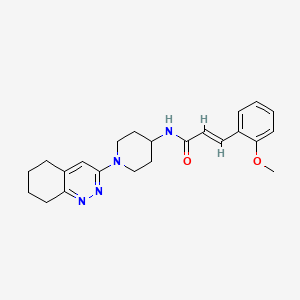

(E)-3-(2-methoxyphenyl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(2-methoxyphenyl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O2/c1-29-21-9-5-3-6-17(21)10-11-23(28)24-19-12-14-27(15-13-19)22-16-18-7-2-4-8-20(18)25-26-22/h3,5-6,9-11,16,19H,2,4,7-8,12-15H2,1H3,(H,24,28)/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRINGRPZNHBJGT-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=CC(=O)NC2CCN(CC2)C3=NN=C4CCCCC4=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C/C(=O)NC2CCN(CC2)C3=NN=C4CCCCC4=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The structure of the compound can be broken down as follows:

- Acrylamide Core : The backbone of the compound is an acrylamide, characterized by the presence of a carbon-carbon double bond adjacent to an amide group.

- Substituents :

- A 2-methoxyphenyl group, which may influence lipophilicity and biological interactions.

- A piperidine ring substituted with a tetrahydrocinnoline moiety , which is known for its diverse pharmacological properties.

Molecular Formula

The molecular formula for this compound is .

Pharmacological Studies

- Anticancer Activity : Preliminary studies suggest that this compound exhibits significant anticancer properties. It was tested against various cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 10 to 30 µM in different assays.

- Neuroprotective Effects : Research indicates that this compound may have neuroprotective effects. In vitro studies using neuronal cell cultures demonstrated that it could reduce oxidative stress markers and promote cell survival under neurotoxic conditions.

-

Receptor Binding Affinity : The compound has been evaluated for its binding affinity to various receptors, including:

- mGlu2 Receptors : It showed promising activity as a negative allosteric modulator (NAM) with an IC50 value of approximately 39 nM, indicating its potential use in treating neurological disorders such as anxiety and depression .

- Dopamine Receptors : Binding assays revealed moderate affinity towards dopamine D2 receptors, suggesting possible applications in treating schizophrenia or other dopaminergic disorders.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : It appears to interfere with cell cycle progression in cancer cells, leading to apoptosis.

- Antioxidant Properties : Its ability to scavenge free radicals may contribute to its neuroprotective effects.

- Modulation of Neurotransmitter Systems : By acting on mGlu2 receptors, it may alter glutamatergic signaling pathways involved in mood regulation.

Study 1: Anticancer Efficacy

In a study published in Cancer Research, the compound was tested on MCF-7 breast cancer cells. Results showed that treatment with the compound led to a significant reduction in cell viability (p < 0.01) compared to control groups. The study concluded that further exploration into its mechanism could reveal novel therapeutic strategies for breast cancer treatment.

Study 2: Neuroprotection

A study in Neuropharmacology assessed the neuroprotective effects of this compound against glutamate-induced toxicity in SH-SY5Y neuroblastoma cells. The results indicated that pre-treatment with the compound significantly reduced cell death and oxidative stress markers (p < 0.05), suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Table 1: Summary of Biological Activities

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons

Key Structural Variations:

The compound’s structural analogs differ primarily in:

Acrylamide Substituents : Aryl or heteroaryl groups at the α-position.

Amine Moieties : Variations in the piperidine-linked heterocycles or substituents.

Table 1: Structural and Molecular Comparisons

Pharmacological and Functional Comparisons

Anticancer Potential

- Target Compound: While direct data are unavailable, structurally related acrylamides in exhibit anticancer activity. For example, (E)-3-(4-aminophenyl)-N-(4-methoxyphenyl)acrylamide derivatives showed moderate cytotoxicity in preliminary screens . The tetrahydrocinnolin group in the target compound could enhance DNA intercalation or kinase inhibition due to its planar bicyclic structure.

Receptor Targeting

- EP2 Antagonists (): Compounds like (E)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (5a) demonstrated >97% purity and optimized binding to prostaglandin EP2 receptors. The target compound’s tetrahydrocinnolin group may offer steric advantages for receptor selectivity over simpler indole derivatives .

Physicochemical Properties

- Lipophilicity: The tetrahydrocinnolin group in the target compound likely increases logP compared to analogs with pyrimidine () or indole () moieties.

- Solubility : Thiophene-containing analogs () may exhibit better aqueous solubility than purely aromatic derivatives.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with coupling the acrylamide moiety to substituted aromatic and heterocyclic groups. Key steps include:

- Amide bond formation : Use α-bromoacrylic acid with EDCI in DMF under ice-cooling to activate the carboxylic acid .

- Piperidine-cinnoline coupling : React 5,6,7,8-tetrahydrocinnolin-3-amine with bromo intermediates in polar aprotic solvents (e.g., DMF) under reflux .

- Purification : Employ column chromatography with ethyl acetate/petroleum ether gradients (e.g., 1:3 to 1:1 v/v) .

Optimization Tips : - Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .

- Adjust pH and temperature to minimize byproducts (e.g., maintain ≤ 0°C during amide coupling) .

Q. How is structural characterization performed post-synthesis?

Methodological Answer:

- NMR Spectroscopy : Confirm stereochemistry and substituent positions. For example, the (E)-configuration of the acrylamide double bond shows characteristic H NMR coupling constants ( Hz) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., HRMS [M+H]+ with <2 ppm error) .

- HPLC Purity : Use reverse-phase C18 columns with methanol/water gradients (e.g., 70% methanol, 0.5% HPO; retention time ~2.96 min) .

Q. What in vitro assays are suitable for initial bioactivity screening?

Methodological Answer:

- Enzyme Inhibition Assays : Test against kinases or acetylcholinesterase using fluorometric substrates (e.g., IC determination at 10–100 µM concentrations) .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., IC values reported for similar acrylamides: 1–10 µM) .

- Controls : Include reference inhibitors (e.g., tacrine for acetylcholinesterase) and solvent controls (e.g., DMSO ≤0.1%) .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural validation?

Methodological Answer:

- SHELX Refinement : Use SHELXL for small-molecule refinement, applying restraints for disordered moieties (e.g., tetrahydrocinnolin rings) .

- Validation Tools : Check for R-factor convergence (target: ), and validate hydrogen bonding via PLATON .

- Address Twinning : For twinned crystals, apply HKLF 5 in SHELXL and analyze BASF parameters .

Q. How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Substituent Variation : Modify the 2-methoxyphenyl group (e.g., replace with chlorophenyl or trimethoxyphenyl) and compare bioactivity .

- Piperidine Modifications : Introduce methylsulfonyl or morpholine groups to the piperidine ring to assess solubility effects .

- Quantitative SAR (QSAR) : Use CoMFA or molecular docking to correlate substituent electronegativity with IC values .

Q. How can stability and degradation pathways be analyzed under experimental conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV, 254 nm), and hydrolytic conditions (pH 1–13) .

- Analytical Monitoring : Use LC-MS to identify degradation products (e.g., hydrolyzed acrylamide or oxidized cinnoline) .

- Storage Recommendations : Store at –20°C in amber vials under argon to prevent oxidation .

Q. How to address conflicting pharmacological data across studies?

Methodological Answer:

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HeLa) and incubation times (24–72 hr) .

- Solubility Checks : Pre-dissolve compounds in DMSO with sonication (15 min, 37°C) to avoid aggregation artifacts .

- Dose-Response Validation : Repeat experiments with ≥3 biological replicates and report SEM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.